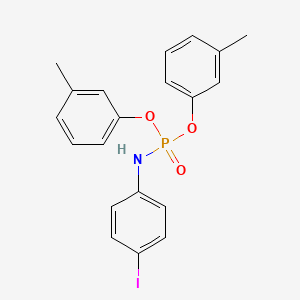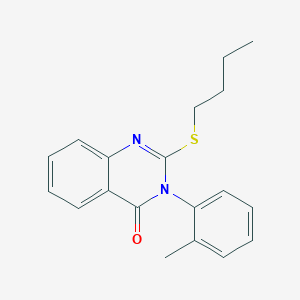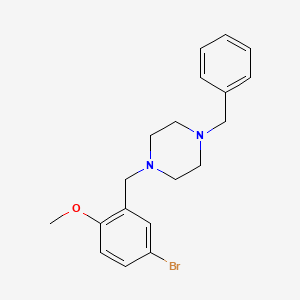
bis(3-methylphenyl) (4-iodophenyl)amidophosphate
Descripción general
Descripción
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate, also known as IMPY, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of IMPY is a complex process that involves several steps, and its mechanism of action is not yet fully understood. However, recent research has shed light on its biochemical and physiological effects, which have made it an attractive compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of bis(3-methylphenyl) (4-iodophenyl)amidophosphate is not yet fully understood. However, recent research has shown that bis(3-methylphenyl) (4-iodophenyl)amidophosphate can bind to certain proteins and peptides in the body, which can affect their function. For example, bis(3-methylphenyl) (4-iodophenyl)amidophosphate can bind to amyloid beta peptides and inhibit their aggregation, which is thought to be a key step in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
bis(3-methylphenyl) (4-iodophenyl)amidophosphate has been shown to have several biochemical and physiological effects in the body. For example, it can bind to certain proteins and peptides, which can affect their function. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate has several advantages for use in laboratory experiments. It is a highly specific compound that can bind to certain proteins and peptides with high affinity. It is also relatively easy to synthesize, which makes it a cost-effective compound for use in research.
However, there are also limitations to the use of bis(3-methylphenyl) (4-iodophenyl)amidophosphate in laboratory experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret experimental results. It may also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on bis(3-methylphenyl) (4-iodophenyl)amidophosphate. One area of interest is the development of new Alzheimer's disease therapies based on the compound's ability to inhibit amyloid beta aggregation. Another area of interest is the development of new cancer therapies based on the compound's ability to inhibit cell proliferation.
Further research is also needed to fully understand the mechanism of action of bis(3-methylphenyl) (4-iodophenyl)amidophosphate and its potential off-target effects. This will be important for the development of safe and effective therapies based on the compound.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate has been studied extensively for its potential use in various scientific research applications, including Alzheimer's disease, cancer, and neurodegenerative disorders. Recent studies have shown that bis(3-methylphenyl) (4-iodophenyl)amidophosphate can bind to amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This binding can inhibit the formation of amyloid beta aggregates, which are thought to be toxic to neurons.
bis(3-methylphenyl) (4-iodophenyl)amidophosphate has also been studied for its potential use in cancer treatment. Recent research has shown that bis(3-methylphenyl) (4-iodophenyl)amidophosphate can inhibit the growth of cancer cells by binding to certain proteins involved in cell proliferation. This makes it a promising compound for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19INO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVHBASDIHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)I)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19INO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-iodoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B4740343.png)
![2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4740344.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4740359.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4740362.png)
![N-(4-chlorobenzyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4740363.png)
![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-thiophenecarboxamide](/img/structure/B4740396.png)
![4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4740402.png)
![5-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740412.png)



![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4740443.png)